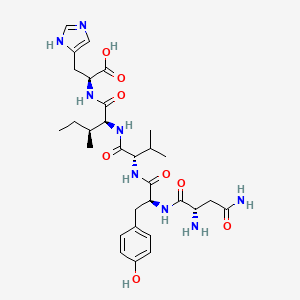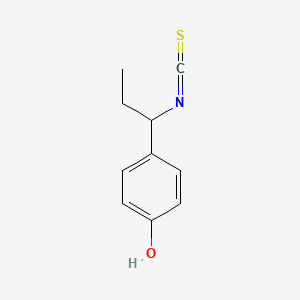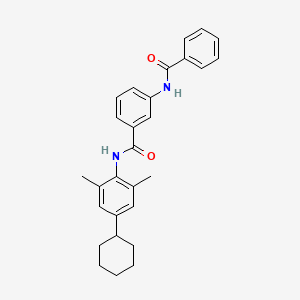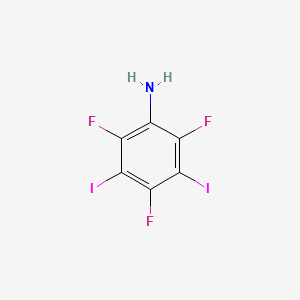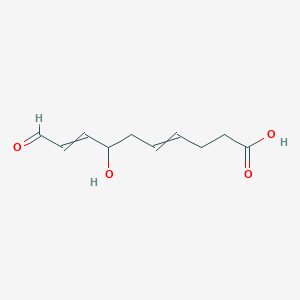![molecular formula C13H20BrNO B14194305 (2S)-2-{[(3-Bromophenyl)methyl]amino}-4-methylpentan-1-ol CAS No. 834883-69-1](/img/structure/B14194305.png)
(2S)-2-{[(3-Bromophenyl)methyl]amino}-4-methylpentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-{[(3-Bromophenyl)methyl]amino}-4-methylpentan-1-ol is a chiral compound with a bromophenyl group attached to an amino alcohol structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-{[(3-Bromophenyl)methyl]amino}-4-methylpentan-1-ol typically involves the reaction of (S)-4-methylpentan-1-ol with 3-bromobenzylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-{[(3-Bromophenyl)methyl]amino}-4-methylpentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) can be used under basic conditions.
Major Products
Oxidation: Formation of (2S)-2-{[(3-Bromophenyl)methyl]amino}-4-methylpentan-2-one.
Reduction: Formation of (2S)-2-{[(Phenyl)methyl]amino}-4-methylpentan-1-ol.
Substitution: Formation of (2S)-2-{[(3-Azidophenyl)methyl]amino}-4-methylpentan-1-ol.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2S)-2-{[(3-Bromophenyl)methyl]amino}-4-methylpentan-1-ol is used as an intermediate in the synthesis of more complex molecules. Its chiral nature makes it valuable in the production of enantiomerically pure compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions due to its specific structural features.
Medicine
In medicinal chemistry, this compound is explored for its potential pharmacological properties, including its role as a precursor in the synthesis of drugs targeting specific receptors.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as a building block for the synthesis of advanced materials.
Mecanismo De Acción
The mechanism of action of (2S)-2-{[(3-Bromophenyl)methyl]amino}-4-methylpentan-1-ol involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the amino alcohol moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (2S)-2-{[(3-Chlorophenyl)methyl]amino}-4-methylpentan-1-ol
- (2S)-2-{[(3-Fluorophenyl)methyl]amino}-4-methylpentan-1-ol
- (2S)-2-{[(3-Methylphenyl)methyl]amino}-4-methylpentan-1-ol
Uniqueness
Compared to its analogs, (2S)-2-{[(3-Bromophenyl)methyl]amino}-4-methylpentan-1-ol is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions. This feature can enhance the compound’s binding affinity and selectivity towards certain molecular targets, making it a valuable compound in drug discovery and development.
Propiedades
Número CAS |
834883-69-1 |
|---|---|
Fórmula molecular |
C13H20BrNO |
Peso molecular |
286.21 g/mol |
Nombre IUPAC |
(2S)-2-[(3-bromophenyl)methylamino]-4-methylpentan-1-ol |
InChI |
InChI=1S/C13H20BrNO/c1-10(2)6-13(9-16)15-8-11-4-3-5-12(14)7-11/h3-5,7,10,13,15-16H,6,8-9H2,1-2H3/t13-/m0/s1 |
Clave InChI |
NTPOQSQMZBIDNT-ZDUSSCGKSA-N |
SMILES isomérico |
CC(C)C[C@@H](CO)NCC1=CC(=CC=C1)Br |
SMILES canónico |
CC(C)CC(CO)NCC1=CC(=CC=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4-Methylphenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14194223.png)



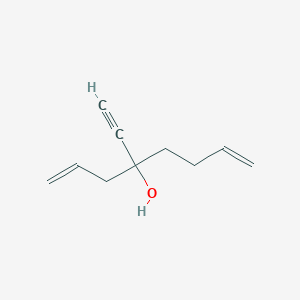
![Tris[3,5-bis(3,5-dimethylphenyl)phenyl]phosphane](/img/structure/B14194237.png)
![4,4,9-Trimethyl-8-methylidenebicyclo[3.3.1]non-6-en-2-one](/img/structure/B14194241.png)
